

# Spectroscopic Characterization of Ald-CH2-PEG4-Boc: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ald-CH2-PEG4-Boc

Cat. No.: B15542288

[Get Quote](#)

This technical guide provides an in-depth overview of the spectroscopic data for **Ald-CH2-PEG4-Boc**, a heterobifunctional PROTAC linker. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

## Chemical Structure and Properties

**Ald-CH2-PEG4-Boc**, with the chemical name tert-butyl (2-(2-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a terminal aldehyde for conjugation, a tetraethylene glycol (PEG4) spacer to enhance solubility and flexibility, and a Boc-protected amine for subsequent functionalization.

Property	Value
Chemical Formula	C <sub>15</sub> H <sub>28</sub> O <sub>7</sub>
Molecular Weight	320.38 g/mol
CAS Number	1415329-20-2
Appearance	Colorless to light yellow viscous liquid

## Spectroscopic Data

The structural integrity and purity of **Ald-CH2-PEG4-Boc** are confirmed through  $^1\text{H}$  NMR and LCMS analysis. The data presented below is consistent with the expected structure of the molecule.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms within the molecule. The following table summarizes the key chemical shifts and their assignments.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
9.74	s	1H	-CHO
4.19	s	2H	-OCH <sub>2</sub> CHO
3.75 - 3.60	m	12H	PEG chain (-OCH <sub>2</sub> CH <sub>2</sub> O-)
3.55	t, J=5.2 Hz	2H	-CH <sub>2</sub> NHBoc
3.32	q, J=5.2 Hz	2H	-OCH <sub>2</sub> CH <sub>2</sub> NHBoc
1.44	s	9H	Boc (-C(CH <sub>3</sub> ) <sub>3</sub> )

## Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LCMS) confirms the molecular weight of the compound. The analysis typically shows the formation of adducts, most commonly with sodium ( $[\text{M}+\text{Na}]^+$ ).

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Calculated m/z for $[\text{C}_{15}\text{H}_{28}\text{O}_7\text{Na}]^+$	343.17
Observed m/z	343.2

## Experimental Protocols

The following are generalized protocols for the acquisition of NMR and LCMS data for compounds such as **Ald-CH<sub>2</sub>-PEG4-Boc**.

### <sup>1</sup>H NMR Spectroscopy Protocol

- **Sample Preparation:** Approximately 5-10 mg of **Ald-CH<sub>2</sub>-PEG4-Boc** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>). The solution is transferred to a 5 mm NMR tube.
- **Instrumentation:** A 400 MHz or 500 MHz NMR spectrometer is used for data acquisition.
- **Data Acquisition Parameters:**
  - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30') is used.
  - **Number of Scans:** 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.
  - **Relaxation Delay:** A relaxation delay of 1-2 seconds is set between scans.
  - **Spectral Width:** A spectral width of approximately 16 ppm is used.
  - **Temperature:** The experiment is conducted at room temperature (298 K).
- **Data Processing:** The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. The resulting spectrum is phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl<sub>3</sub> at 7.26 ppm).

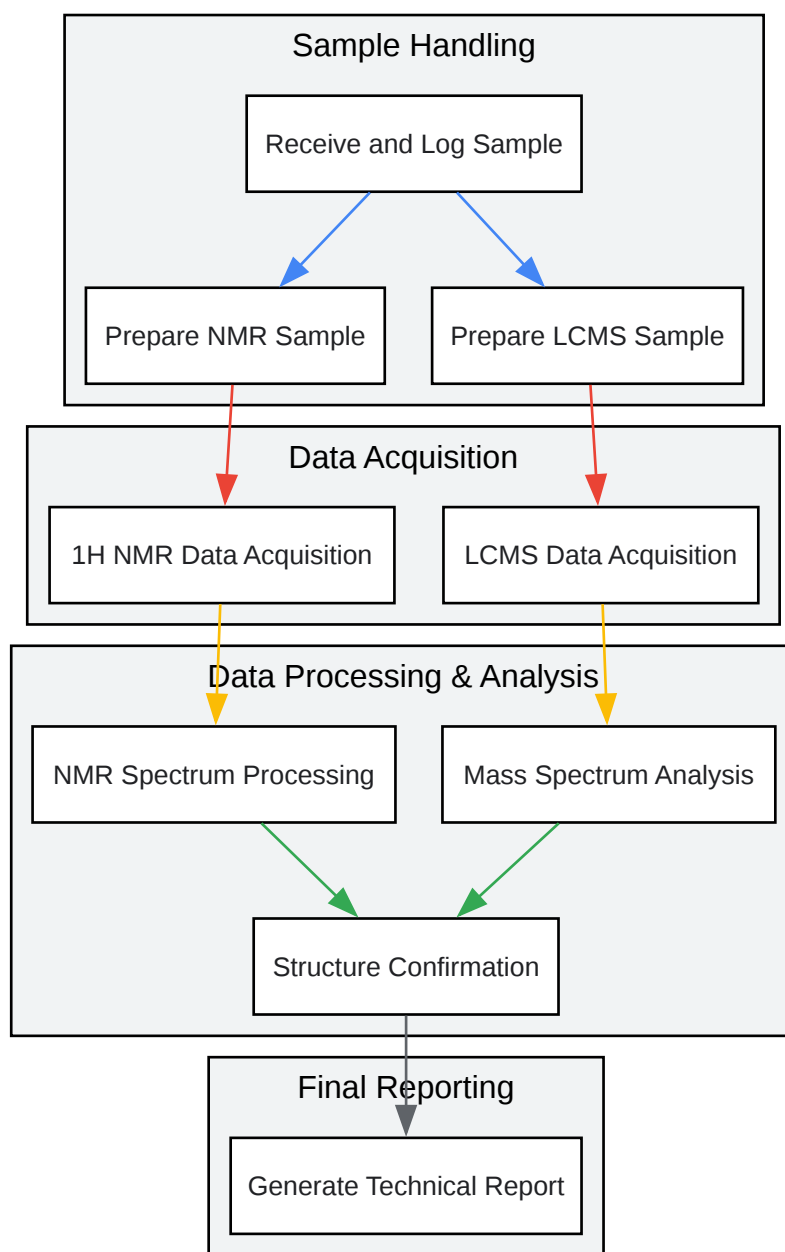
### Liquid Chromatography-Mass Spectrometry (LCMS) Protocol

- **Sample Preparation:** A stock solution of **Ald-CH<sub>2</sub>-PEG4-Boc** is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent such as acetonitrile or methanol. This stock solution is further diluted to a final concentration of approximately 10-20 µg/mL with the initial mobile phase.

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source is used.
- Chromatographic Conditions:
  - Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8  $\mu$ m particle size) is commonly used.
  - Mobile Phase: A gradient elution is typically employed with Mobile Phase A consisting of water with 0.1% formic acid and Mobile Phase B consisting of acetonitrile with 0.1% formic acid.
  - Gradient: A typical gradient might run from 5% to 95% B over 5-10 minutes.
  - Flow Rate: The flow rate is maintained at 0.2-0.4 mL/min.
  - Column Temperature: The column is maintained at a constant temperature, for instance, 40 °C.
- Mass Spectrometer Settings:
  - Ionization Mode: ESI in positive ion mode is selected.
  - Capillary Voltage: Set to approximately 3-4 kV.
  - Gas Flow: Nitrogen is used as the nebulizing and drying gas at typical flow rates of 10-12 L/min.
  - Gas Temperature: The drying gas temperature is set to 300-350 °C.
  - Mass Range: The instrument is set to scan a mass range of m/z 100-1000.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical entity like **Ald-CH<sub>2</sub>-PEG4-Boc**.



[Click to download full resolution via product page](#)

Caption: Spectroscopic Analysis Workflow for **Ald-CH<sub>2</sub>-PEG<sub>4</sub>-Boc**.

- To cite this document: BenchChem. [Spectroscopic Characterization of Ald-CH<sub>2</sub>-PEG<sub>4</sub>-Boc: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15542288#spectroscopic-data-for-ald-ch2-peg4-boc-nmr-mass-spec\]](https://www.benchchem.com/product/b15542288#spectroscopic-data-for-ald-ch2-peg4-boc-nmr-mass-spec)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)